molecular formula C14H12N4O4 B11685322 N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11685322
M. Wt: 300.27 g/mol
InChI Key: RCCBRNQPCYHHSE-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which provide distinct reactivity and potential for forming diverse derivatives. Additionally, the pyridine ring enhances its ability to coordinate with metal ions, making it a versatile ligand in coordination chemistry.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O4/c1-9-2-4-11(8-15-9)14(20)17-16-7-10-3-5-13(19)12(6-10)18(21)22/h2-8,19H,1H3,(H,17,20)/b16-7-

InChI Key

RCCBRNQPCYHHSE-APSNUPSMSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.